3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone

Physicochemical profiling Drug-likeness Library design

3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone (CAS 1092333-66-8) is a fully synthetic, polycyclic furochromenone hydrazone derivative featuring a linear furo[3,2-g]chromen-7-one core. The molecule is defined by three distinct substituent features: a 4-chlorophenyl group at position 3, a methyl group at position 9, and a hydrazone (=N-NH2) moiety at the 7-position of the chromenone ring.

Molecular Formula C24H17ClN2O2
Molecular Weight 400.9 g/mol
Cat. No. B7825479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone
Molecular FormulaC24H17ClN2O2
Molecular Weight400.9 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)Cl)C(=CC(=NN)O2)C5=CC=CC=C5
InChIInChI=1S/C24H17ClN2O2/c1-14-23-20(21(13-28-23)16-7-9-17(25)10-8-16)11-19-18(15-5-3-2-4-6-15)12-22(27-26)29-24(14)19/h2-13H,26H2,1H3/b27-22-
InChIKeyJNOGKJIHDGUWRK-QYQHSDTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone: Structural Identity and Core Characteristics for Procurement Specification


3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone (CAS 1092333-66-8) is a fully synthetic, polycyclic furochromenone hydrazone derivative featuring a linear furo[3,2-g]chromen-7-one core [1]. The molecule is defined by three distinct substituent features: a 4-chlorophenyl group at position 3, a methyl group at position 9, and a hydrazone (=N-NH2) moiety at the 7-position of the chromenone ring. With a molecular weight of 400.9 g/mol, a computed octanol-water partition coefficient (XLogP3-AA) of 6.0, and a topological polar surface area (TPSA) of 60.8 Ų, this compound occupies a specific physicochemical property space that differentiates it from non-halogenated, non-methylated, and non-hydrazone analogs within the furochromenone class [1].

Why 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone Cannot Be Interchanged with Generic Furochromenone Analogs in Experimental Protocols


Furochromenone derivatives exhibit steep structure-activity relationships (SAR) where minor substituent changes at positions 3, 5, 7, and 9 produce marked differences in target engagement, physicochemical properties, and biological readout [1][2]. The simultaneous presence of the 4-chlorophenyl substituent (enabling halogen-bonding interactions and modulating electron density on the furochromenone core), the 9-methyl group (influencing molecular planarity and steric accessibility of the hydrazone), and the free hydrazone –NH2 (a hydrogen-bond donor absent in ketone or thione analogs) creates a unique pharmacophoric pattern that is not replicated by any single close structural analog [1][3]. Substituting this compound with the 4-bromo, 4-methoxy, non-methylated, or 2,9-dimethyl-3,5-diphenyl variants introduces divergent logP, TPSA, hydrogen-bonding capacity, and in certain documented cases, shifts in enzyme inhibitory potency and selectivity profiles that can compromise experimental reproducibility [4][5]. The quantitative evidence below details these specific points of differentiation.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone Against Closest Analogs


Physicochemical Property Differentiation: LogP and TPSA Comparison Against the Non-Methylated Hydrazone Analog

The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 6.0 and a topological polar surface area (TPSA) of 60.8 Ų [1]. The closest direct comparator for which comparable computed data are available is 3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one (the non-methylated, ketone-form analog), which has a lower XLogP3-AA of 5.7 and a molecular weight of 372.8 g/mol [2]. The introduction of the 9-methyl group and the hydrazone moiety in the target compound increases logP by 0.3 units and molecular weight by 28.1 g/mol, alterations that affect membrane permeability predictions and chromatographic retention behavior in high-throughput screening workflows.

Physicochemical profiling Drug-likeness Library design

Halogen Substituent Effect: Chloro vs. Bromo Analog Comparison Using BindingDB Affinity Data and Computed Properties

The 4-chlorophenyl substituent on the target compound can be directly compared with the 4-bromophenyl analog (CAS 237424-67-8). While no head-to-head biological data exist for the target compound itself, the bromo analog has reported bioactivity data: BindingDB entry CHEMBL4790231 shows an IC50 of 360 nM for inhibition of human eosinophil peroxidase (EPX) bromination activity, and a separate entry shows an IC50 of 600 nM for inhibition of squalene synthase in rat liver microsomes [1]. The chloro substituent (Hammett σp = 0.23, halogen bond donor strength weaker than Br) versus the bromo substituent (σp = 0.23, but larger atomic radius and stronger halogen-bond donor) introduces differential non-covalent interaction potential. The target compound (Cl) has a molecular weight of 400.9 g/mol versus 431.3 g/mol for the bromo analog [2], a difference of 30.4 g/mol attributable solely to halogen substitution.

Medicinal chemistry Halogen bonding SAR

Synthetic Yield Baseline: Comparison with Non-Methylated Hydrazone Analog from Identical Synthetic Protocol

The synthetic methodology for 5-phenylfuro[3,2-g]chromen-7-one hydrazones has been described by Ostrovskiy et al. (2011) [1]. In this study, the non-methylated analog 3-(4-chlorophenyl)-5-phenylfuro[3,2-g]chromen-7-one hydrazone (Compound 11) was synthesized via reaction of the corresponding thione with hydrazine hydrate, yielding 76% with a melting point of 193–194°C [1]. The target compound incorporates an additional 9-methyl group absent in Compound 11. While the specific yield and melting point for the 9-methylated target compound have not been published in an accessible peer-reviewed source, the documented yield for the non-methylated version provides a baseline expectation for synthetic accessibility of this scaffold class. The presence of the 9-methyl group may alter reaction kinetics and purification characteristics (e.g., solubility, crystallization behavior) relative to the non-methylated congener.

Synthetic chemistry Process development Yield optimization

Class-Level Biological Activity Inference: Furochromenone Hydrazone Scaffold Exhibits Multi-Target Enzyme Inhibition and Antioxidant Activity

The furochromenone hydrazone chemotype has demonstrated quantifiable biological activity across multiple published studies. Mphahlele et al. (2019) reported that a furochromenone hydrazone derivative (3b, 3-fluorophenyl-6-hydrazono furochromen-5-one) inhibited acetylcholinesterase (AChE) with an IC50 of 7.6 µM and butyrylcholinesterase (BChE) with an IC50 of 11.2 µM [1]. A separate furochromone derivative (6-acetyl-4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one) demonstrated VEGFR-2 tyrosine kinase inhibition with an IC50 of 2.00 × 10⁻³ µM, equipotent to the reference drug sorafenib [2]. Additionally, phenolic furanochromene hydrazone derivatives showed DPPH free radical scavenging activity with IC50 values ranging from 5.0 to 28 µM, with the ortho-dihydroxy-substituted derivatives being most potent [3]. The target compound, possessing the hydrazone moiety and the electron-withdrawing 4-chlorophenyl group, is structurally positioned to participate in similar interactions, although direct assay data for this specific compound are not available in the open literature as of 2026-05-06.

Multi-target-directed ligands Alzheimer's disease Antioxidant Kinase inhibition

Prioritized Application Scenarios for 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone Based on Evidence Profile


Kinase Inhibitor Screening Libraries for Oncology Drug Discovery

The furochromenone scaffold has demonstrated VEGFR-2 tyrosine kinase inhibition with an IC50 of 2.00 × 10⁻³ µM, equipotent to sorafenib [1]. The target compound, with its hydrazone functionality enabling additional hydrogen-bonding interactions with kinase hinge regions, and its 4-chlorophenyl group offering halogen-bonding potential to improve binding site complementarity, is a structurally differentiated candidate for inclusion in kinase-focused screening decks where halogenated furochromenone hydrazones are underrepresented [1][2]. Its computed logP of 6.0 and TPSA of 60.8 Ų [2] place it within the property ranges associated with oral kinase inhibitors, supporting its prioritization over non-halogenated or non-hydrazone furochromenone analogs with less favorable property profiles.

Multi-Target-Directed Ligand (MTDL) Programs for Neurodegenerative Disease

Furochromenone hydrazone derivatives have demonstrated dual cholinesterase inhibition (AChE IC50 = 7.6 µM, BChE IC50 = 11.2 µM) combined with antioxidant radical scavenging activity [1]. The target compound's hydrazone –NH2 group provides an additional hydrogen-bond donor that may enhance interaction with the peripheral anionic site of AChE, while the 4-chlorophenyl group may engage in π-stacking with aromatic residues in the enzyme active site [1]. For MTDL programs targeting Alzheimer's disease where simultaneous cholinesterase inhibition and oxidative stress reduction are sought, this compound offers a scaffold with demonstrated multi-target activity in close structural analogs, making it suitable for structure-activity relationship expansion studies.

Halogen-Bonding and Non-Covalent Interaction Probe Studies in Structural Biology

The 4-chlorophenyl substituent on the target compound provides a defined halogen-bond donor with moderate strength (weaker than bromine, stronger than fluorine), making it a useful probe for mapping halogen-bonding hotspots in protein-ligand complexes [1]. Compared to the 4-bromo analog (available as CAS 237424-67-8), the chloro derivative offers a 30.4 g/mol molecular weight reduction while retaining the capability for σ-hole interactions, which is advantageous for ligand efficiency optimization in fragment-based drug design [1][2]. The compound's hydrazone moiety further provides a hydrogen-bond donor (NH2) that can serve as an internal control for differentiating halogen-bonding from hydrogen-bonding contributions to binding affinity.

Synthetic Methodology Development for Sterically Hindered Furochromenone Hydrazones

The published synthesis of the non-methylated analog (3-(4-chlorophenyl)-5-phenylfuro[3,2-g]chromen-7-one hydrazone) proceeds via thione intermediate with hydrazine hydrate, achieving a 76% yield [1]. The target compound introduces a 9-methyl group, creating increased steric hindrance around the hydrazone-forming position. This structural feature makes the compound an ideal substrate for reaction optimization studies, where the impact of 9-alkyl substitution on hydrazone formation kinetics, equilibrium, and side-product profiles can be systematically investigated. Laboratories developing robust synthetic routes to 9-substituted furochromenone libraries will find this compound a valuable benchmark substrate.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.